molecular formula C7H7BClFO3 B114446 (4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid CAS No. 153122-60-2

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

Cat. No. B114446
M. Wt: 204.39 g/mol
InChI Key: GCQRPPPUHXEHJO-UHFFFAOYSA-N
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Description

“(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is an intermediate in the synthesis of Arylex , which exhibits potent dicot weed control . It is used as intermediates for pharmaceutical and agrochemicals .


Synthesis Analysis

The synthesis of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” involves the use of Trimethyl borate and 1-Bromo-4-chloro-2-fluorobenzene and Water . More details about the synthesis process are not available in the search results.


Molecular Structure Analysis

The molecular formula of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is C7H7BClFO3 . The exact mass is 204.01600 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” include a density of 1.511 g/cm3 , a boiling point of 339.193ºC at 760 mmHg , and a flash point of 158.938ºC .

Scientific Research Applications

Medical Diagnostics and Treatment

Boronic acids, including BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) derivatives, are notable for their applications in medical diagnostics and treatment. These compounds, due to their high fluorescent intensity and low toxicity, are utilized in modifying drug micro- and nanocarriers to improve therapeutic effects, particularly in cancer treatment. The incorporation of BODIPY into drug carriers also enables in vitro and in vivo real-time imaging, enhancing the effectiveness and monitoring of treatments (Marfin et al., 2017).

Boron Removal in Environmental Applications

In environmental applications, the removal of boron is critical, especially in seawater desalination processes. Research on boron removal by reverse osmosis (RO) membranes highlights the significance of understanding the speciation of boron compounds like boric acid for improving removal techniques in drinking water. This research is essential for optimizing processes to meet safety standards and protect human health (Tu et al., 2010).

Drug Discovery

The exploration of boronic acids in drug discovery reveals their potential in developing new therapeutics. Boronic acid drugs, due to their unique properties such as enhancing drug potency and improving pharmacokinetics, have seen an increase in their incorporation into medicinal chemistry. Several boronic acid drugs have been approved by regulatory bodies, and many are in clinical trials, underscoring their importance in future pharmaceutical developments (Plescia & Moitessier, 2020).

Safety And Hazards

“(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

(4-chloro-2-fluoro-5-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQRPPPUHXEHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448809
Record name 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid

CAS RN

153122-60-2
Record name 4-CHLORO-2-FLUORO-5-METHOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chloro-2-fluoro-5-methoxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 2.0 g (7.0 mmol) of 2-chloro-4-fluoro-5-iodo-anisole (made from the compound of Example 11, Step A by methylation) stirring in 30 ml of diethyl ether at −78° C., 4.8 ml (7.7 mmol) of 1.6M n-butyl lithium was added dropwise (keeping the temperature below −69° C.). After stirring 0.5 h, 0.91 ml (8.0 mmol) of trimethyl borate in 15 ml of diethyl ether was added dropwise and the reaction mixture stirred 3 h before allowing to warm to room temperature. Slowly, 1N aqueous hydrogen chloride was added and the resulting biphase system stirred 1 h. The separated aqueous phase was separated and washed with an additional 30 ml of diethyl ether. Combined organic layers were washed with brine and dried over magnesium sulfate. Evaporating in vacuo gave a white solid which was suspended in hexane, filtered, and dried to afford 0.86 g of a technical sample of 4-chloro-2-fluoro-5-methoxyphenylboronic acid (m.p. 280-296° C.).
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2 g
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